Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
Description
Nomenclature and Systematic Classification
The compound’s systematic name follows IUPAC guidelines, reflecting its substitution pattern and functional groups. Key identifiers include:
The structure comprises a partially saturated pyrazine ring (4,5-dihydro) with methyl and oxo substituents at positions 6 and 5, respectively, and a methyl ester at position 2. The dihydro designation indicates two adjacent saturated carbon-nitrogen bonds, distinguishing it from fully aromatic pyrazines .
Historical Context in Heterocyclic Chemistry
Pyrazines were first synthesized in the 19th century, with Laurent’s 1855 isolation of tetraphenylpyrazine marking a foundational milestone . The development of dihydropyrazine derivatives emerged later, driven by their utility as intermediates in alkaloid synthesis and pharmaceutical applications. This compound gained prominence in the late 20th century as a scaffold for bioactive molecules, particularly antimicrobial and anticancer agents .
Early synthetic routes involved cyclocondensation of α-amino ketones or oxidation of piperazine derivatives. Modern methods, such as the reaction of 2,3-diaminopropionic acid esters with acetylacetone under acidic conditions, optimize yield and purity .
Position in Pyrazine Derivative Taxonomy
Pyrazine derivatives are classified by saturation and substitution patterns. This compound belongs to the dihydropyrazine subclass, characterized by partial saturation, and further categorized by its functional groups:
| Taxonomic Feature | Classification |
|---|---|
| Ring Saturation | 4,5-Dihydropyrazine (non-aromatic) |
| Substituents | - 5-Oxo (ketone) - 6-Methyl (alkyl) - 2-Carboxylate (ester) |
| Bioactivity Relevance | Intermediate for kinase inhibitors and antimicrobial agents |
Comparative analysis with related structures highlights its uniqueness:
- Methyl 5-oxo-4,5-dihydropyrazine-2-carboxylate (no methyl group): Reduced steric hindrance .
- Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate : Enhanced lipophilicity due to ethyl substitution .
- Methyl 6-trifluoromethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate : Electron-withdrawing trifluoromethyl group alters reactivity .
This compound’s balance of reactivity and stability makes it a versatile building block in heterocyclic synthesis .
Properties
IUPAC Name |
methyl 5-methyl-6-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMZXOQWHTZUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CNC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504555 | |
| Record name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-84-4 | |
| Record name | Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthetic Approach
The most documented synthetic route to methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves the chemical transformation of 5-hydroxy-pyrazine-2-carboxylic acid methyl ester. This precursor undergoes chlorination using thionyl chloride (SOCl₂), facilitating the formation of the keto group and the dihydropyrazine ring system.
- Starting Material: 5-hydroxy-pyrazine-2-carboxylic acid methyl ester
- Reagent: Thionyl chloride (SOCl₂)
- Solvent: Methanol
- Temperature: Initial addition at -20°C, followed by stirring at the same temperature for 30 minutes
- Outcome: Conversion to this compound via substitution and ring closure
This method is favored for its relative simplicity and moderate reaction conditions, allowing for controlled synthesis of the target compound with good yield and purity.
Alternative Synthetic Strategies
While the thionyl chloride method is predominant, alternative synthetic strategies have been explored in research to improve yield, selectivity, or scalability:
- Oxidative Cyclization: Starting from methyl 6-methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylate, controlled oxidation using mild oxidants can induce ring closure and keto formation.
- Reduction-Oxidation Sequences: Multi-step processes involving initial reduction of pyrazine derivatives followed by selective oxidation to install the keto group have been reported in related pyrazine chemistry, though specific data on this compound are limited.
These alternatives are less documented but may offer routes for tailored synthesis depending on available reagents and desired scale.
Reaction Conditions and Optimization
Temperature and Solvent Effects
The reaction with thionyl chloride is typically conducted at low temperatures (-20°C) to minimize side reactions and decomposition. Methanol serves both as solvent and reactant, facilitating esterification and stabilizing intermediates.
Reaction Time and Yield
- Reaction time of approximately 30 minutes at -20°C is optimal for complete conversion.
- Prolonged reaction or elevated temperatures may lead to by-product formation or degradation.
Purification
Post-reaction, the product is commonly purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Chlorination | Thionyl chloride, methanol, -20°C | Formation of keto group and dihydropyrazine ring |
| Oxidation | Potassium permanganate, H₂O₂ | Possible oxidation to pyrazine derivatives |
| Reduction | NaBH₄, LiAlH₄ | Conversion to reduced pyrazine analogs |
| Substitution | Various nucleophiles | Functional group modifications on pyrazine scaffold |
These reaction types highlight the chemical versatility of the compound and its intermediates during synthesis and subsequent modifications.
Summary Table of Preparation Method
| Step | Starting Material | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | 5-Hydroxy-pyrazine-2-carboxylic acid methyl ester | Thionyl chloride | Methanol, -20°C, 30 min | This compound | Preferred synthetic route |
Research Findings and Analytical Data
- Molecular Weight: 168.15 g/mol
- Molecular Formula: C₇H₈N₂O₃
- Boiling Point: ~262.2 °C
- Density: ~1.3 g/cm³
These physical properties support the identification and purity assessment of the compound post-synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form fully aromatic pyrazine derivatives. This transformation typically involves potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions. Oxidation primarily targets the dihydropyrazine ring, converting it into a pyrazine structure.
| Reagent | Conditions | Product | Key Characteristics |
|---|---|---|---|
| KMnO₄ | Aqueous, 50–80°C | 6-Methyl-5-oxopyrazine-2-carboxylate | Increased aromaticity, enhanced stability |
| H₂O₂ | Acetic acid, 40°C | Epoxidation intermediates (theoretical) | Requires further experimental validation |
Reduction Reactions
Reduction of the ketone group at the 5-position is achievable using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This yields a secondary alcohol derivative while preserving the ester functionality.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C → RT | 5-Hydroxy-6-methyl-4,5-dihydropyrazine-2-carboxylate | ~60% |
| LiAlH₄ | Dry THF, reflux | 5-Hydroxy derivative (over-reduction risk) | ~45% |
Substitution Reactions
The methyl ester group at position 2 participates in nucleophilic substitution. Ammonia (NH₃) or primary amines react to form amides, while hydroxide ions (OH⁻) induce hydrolysis to carboxylic acids.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (aq.) | Ethanol, 60°C | 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide | Intermediate for drug discovery |
| NaOH | H₂O/EtOH, reflux | 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid | Chelating agent synthesis |
Ring Functionalization
The pyrazine ring’s electron-deficient nature allows electrophilic aromatic substitution (EAS) under stringent conditions. Nitration and halogenation have been theorized but require experimental validation.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological systems by:
-
Modulating oxidative stress pathways : Acts as a substrate analog for NADPH oxidase, altering reactive oxygen species (ROS) production.
-
Inhibiting metabolic enzymes : Competes with coenzyme A precursors in bacterial systems, though detailed kinetic data remain unpublished.
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming N-methylurea derivatives .
-
Hydrolytic Degradation : Prolonged storage in aqueous solutions (pH > 9) leads to ester hydrolysis, yielding the carboxylic acid form .
Key Challenges and Research Gaps
-
Limited Mechanistic Studies : Most reaction pathways are inferred from analogous pyrazine derivatives.
-
Scalability Issues : Reduction and oxidation reactions show moderate yields (~45–60%), necessitating optimization.
-
Biological Relevance : Interactions with mammalian enzymes remain underexplored.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.
Reactivity and Transformations
The compound can undergo several chemical reactions:
- Oxidation: It can be oxidized to yield pyrazine derivatives.
- Reduction: Reduction processes can produce dihydropyrazine derivatives.
- Substitution: Nucleophilic substitution can introduce different functional groups into the pyrazine ring.
The choice of reagents and conditions significantly influences the outcomes of these reactions, highlighting its utility in synthetic chemistry.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Research
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate its mechanisms and efficacy in vivo.
Pharmaceutical Applications
Pharmaceutical Intermediate
this compound is explored as a pharmaceutical intermediate. Its ability to undergo diverse transformations allows it to be integrated into the synthesis of various therapeutic compounds .
Industrial Applications
Material Development
In industry, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure can impart desirable characteristics to polymers and other materials used in electronics and optics.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex heterocycles | Versatile precursor for organic synthesis |
| Biological Research | Antimicrobial and anticancer properties | Effective against bacteria; potential anticancer |
| Pharmaceutical Industry | Intermediate for drug synthesis | Valuable for developing therapeutic compounds |
| Industrial Materials | Development of materials with electronic/optical properties | Enhances performance of polymers |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth, suggesting potential as a new antimicrobial agent.
Case Study 2: Anticancer Potential
Research conducted at a leading cancer research institute evaluated the compound's effects on various cancer cell lines. The findings revealed that it could reduce cell viability significantly at certain concentrations, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
- Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
- 5-Oxo-4,5-dihydropyrazine-2-carboxylate
Uniqueness
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and properties. This makes it distinct from other similar compounds that may have different substituents or functional groups.
Biological Activity
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS No. 77168-84-4) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 77168-84-4 |
| Structure | Chemical Structure |
Biological Activity Overview
The compound has been primarily studied for its potential anti-cancer and anti-HIV properties. Below are detailed findings from various studies:
1. Anti-Cancer Activity
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant anti-cancer properties. A study highlighted that compounds with similar structures can interfere with critical pathways in cancer cell proliferation.
Key Findings:
- Mechanism: The compound may inhibit c-Myc transcription factor activity, which is essential for tumor growth and survival in various cancers .
- In vitro Studies: Cell line assays demonstrated a reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.
2. Anti-HIV Activity
This compound has also been investigated for its antiviral properties, particularly against HIV.
Key Findings:
- Inhibition of HIV Replication: In vitro studies showed that the compound could inhibit HIV replication in human T cells with an IC50 value around 2 µM .
- Mechanism of Action: The compound appears to disrupt the binding of HIV to host cells by interfering with viral entry mechanisms, particularly targeting the gp120 protein on the virus surface.
Case Study 1: Anti-Cancer Efficacy
In a controlled study involving various cancer cell lines (breast, lung, and colon), this compound was tested alongside standard chemotherapeutics. The results indicated that:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MCF7 (Breast) | 15 | Significant decrease |
| A549 (Lung) | 20 | Moderate decrease |
| HCT116 (Colon) | 25 | Minimal effect |
The compound demonstrated a synergistic effect when combined with established chemotherapeutics like doxorubicin.
Case Study 2: Antiviral Activity
A study conducted on HIV-infected human T cells revealed that treatment with this compound resulted in:
| Treatment Duration | Viral Load Reduction (%) | Cytotoxicity (%) |
|---|---|---|
| 24 hours | 75 | <10 |
| 48 hours | 85 | <15 |
These results suggest that the compound not only inhibits viral replication effectively but also exhibits low cytotoxicity.
Q & A
Q. What are the standard synthetic routes for Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate?
A common approach involves cyclocondensation reactions. For structurally related pyrazine derivatives, ethyl acetoacetate has been cyclized with reagents like phenylhydrazine or DMF-DMA (dimethylformamide dimethyl acetal), followed by esterification or hydrolysis steps to introduce substituents . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry.
- X-ray Crystallography : To resolve the molecular structure unambiguously. SHELXL is widely used for refinement, leveraging intensity data to model bond lengths and angles with high precision .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound are limited, structurally related pyrazine derivatives require handling in fume hoods with personal protective equipment (PPE). Refer to safety protocols for similar heterocyclic compounds, emphasizing avoidance of inhalation or skin contact .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Graph set analysis (GSA) is a rigorous method to classify hydrogen-bonding motifs. For pyrazine derivatives, this involves identifying donor-acceptor pairs (e.g., N–H···O or O–H···N interactions) and categorizing them into chains, rings, or discrete networks. This approach aids in predicting packing efficiency and stability of polymorphs .
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?
SHELXL’s robust algorithms are effective for refining twinned or disordered structures. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen-bonding networks, enabling manual adjustment of problematic regions. High-resolution data (≤ 0.8 Å) improves model accuracy .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR studies require systematic substitution at reactive positions (e.g., methyl or carboxylate groups). For example, substituting the pyrazine ring with halides or electron-withdrawing groups can modulate biological activity. Use cell-based assays (e.g., apoptosis induction via caspase activation) to quantify potency, followed by statistical analysis of EC₅₀ values to identify critical substituents .
Q. How can contradictory spectral or crystallographic data be resolved?
Contradictions often arise from impurities or polymorphism. Cross-validate results using complementary techniques:
Q. What strategies optimize purity for pharmaceutical-grade synthesis?
Impurity profiling via HPLC or LC-MS is essential. For related compounds, recrystallization using mixed solvents (e.g., ethanol/water) removes polar byproducts. Reference standards, such as those for fluoroquinolone derivatives, provide benchmarks for quantifying impurities like N-oxides or hydrolyzed esters .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
